N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with methoxy and dimethyl groups, linked to an isoxazole ring through a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of methoxy and dimethyl substituents. The isoxazole ring is then synthesized separately and coupled with the pyrimidine derivative through a carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science and catalysis.
Mechanism of Action
The mechanism by which N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and isoxazole derivatives with varying substituents. Examples are:
- N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzenesulfonamide
- 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea
Uniqueness
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-6-10(9(4)20-17-6)12(18)16-11-7(2)14-13(19-5)15-8(11)3/h1-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEGJEFDBOZCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NC(=O)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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